1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12H)-one, 2,3,5,6,8,9-hexahydro- 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12H)-one, 2,3,5,6,8,9-hexahydro-
Brand Name: Vulcanchem
CAS No.: 1355620-88-0
VCID: VC0036107
InChI: InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17)
SMILES: C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1
Molecular Formula: C15H17NO5
Molecular Weight: 291.303

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12H)-one, 2,3,5,6,8,9-hexahydro-

CAS No.: 1355620-88-0

Main Products

VCID: VC0036107

Molecular Formula: C15H17NO5

Molecular Weight: 291.303

1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12H)-one, 2,3,5,6,8,9-hexahydro- - 1355620-88-0

CAS No. 1355620-88-0
Product Name 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12H)-one, 2,3,5,6,8,9-hexahydro-
Molecular Formula C15H17NO5
Molecular Weight 291.303
IUPAC Name 2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one
Standard InChI InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17)
Standard InChIKey ZCMWZZBZYPCAKJ-UHFFFAOYSA-N
SMILES C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1
PubChem Compound 73977853
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator